REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[Br:14]Br>C(O)(=O)C>[Br:14][C:5]1[CH:6]=[C:7]([O:8][CH3:9])[C:2]([OH:1])=[CH:3][C:4]=1[CH2:10][C:11]([OH:13])=[O:12]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1OC)CC(=O)O
|
Name
|
|
Quantity
|
2.48 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 18 hours at room temperature under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with toluene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with toluene
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)OC)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |